molecular formula C14H20N2O3 B14772411 N-Methyl L-Cbz-Valinamide

N-Methyl L-Cbz-Valinamide

Cat. No.: B14772411
M. Wt: 264.32 g/mol
InChI Key: JSROABAQPZBWPX-UHFFFAOYSA-N
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Description

Contextualization within Protected N-Methylated Amino Acid Derivatives

N-Methyl L-Cbz-Valinamide belongs to the family of N-methylated amino acids, which are derivatives of standard amino acids where a methyl group has been substituted for a hydrogen atom on the backbone amide nitrogen. merckmillipore.comnih.gov This seemingly minor alteration has profound implications for the properties of peptides and other molecules into which these units are incorporated. researchgate.netnih.gov N-methylation is a strategic modification employed by medicinal chemists to enhance the pharmacological profiles of peptide-based drugs. nih.gov One of the most significant advantages of N-methylation is the increased resistance of the adjacent peptide bond to enzymatic degradation by proteases. merckmillipore.comresearchgate.net This enhanced proteolytic stability can lead to a longer in vivo half-life of a therapeutic peptide. merckmillipore.com

Furthermore, the introduction of an N-methyl group restricts the conformational flexibility of the peptide backbone. Unlike secondary amides, which have a strong preference for the trans conformation, the energy barrier between the cis and trans conformations of an N-methylated amide bond is considerably lower. This can induce specific turns and folds in the peptide chain, allowing for the precise design of molecular architectures with desired biological activities. merckmillipore.com The substitution also removes a hydrogen bond donor, which can decrease the molecule's hydrophilicity and potentially improve its membrane permeability. researchgate.net

In the context of synthesis, the amino group of N-methylated amino acids must be protected to prevent unwanted side reactions during coupling procedures. The benzyloxycarbonyl (Cbz or Z) group is a classic and widely used amine-protecting group in peptide chemistry. evitachem.com Introduced by Bergmann and Zervas in the 1930s, the Cbz group is valued for its stability under various reaction conditions, including basic and mildly acidic environments. It effectively masks the nucleophilicity of the N-methylamino group, allowing for the controlled formation of amide bonds. The Cbz group can be reliably removed under specific, mild conditions, typically through catalytic hydrogenation (e.g., using H₂ gas with a palladium catalyst) or by treatment with strong acids like HBr in acetic acid, making it orthogonal to many other protecting groups used in complex syntheses. evitachem.com

Significance as a Chiral Building Block in Complex Chemical Synthesis

A chiral building block is a molecule with a defined three-dimensional structure that is used as a starting material to construct larger, more complex chiral molecules in a stereochemically controlled manner. this compound is an exemplary chiral building block due to the stereocenter inherent to the L-valine core. The "L" designation signifies the specific enantiomer that is found in nature, which is often crucial for biological recognition and activity.

In asymmetric synthesis, the goal is to produce a target molecule as a single enantiomer, as different enantiomers of a drug can have vastly different pharmacological or toxicological properties. By using a chiral building block like this compound, chemists can introduce a specific stereocenter into a target molecule with high fidelity, avoiding the need for challenging chiral separations or asymmetric reactions later in the synthetic sequence. The combination of the stereodefined L-valine structure, the influential N-methyl group, and the synthetically versatile Cbz protecting group makes this compound a valuable intermediate. It is designed for direct incorporation into complex structures, particularly in the synthesis of modified peptides and peptidomimetics, where the unique properties conferred by the N-methylvaline unit are desired. nih.govchemicalbook.com For instance, it has been used as a reactant in the synthesis of biologically active cyclodepsipeptides like destruxin E. guidechem.comchemicalbook.com

Data and Research Findings

To provide a clearer understanding of the compound and its context, the following tables summarize key physicochemical properties of the closely related and well-documented precursor, Cbz-N-methyl-L-valine, and detail significant research findings related to N-methylated amino acids.

Physicochemical Properties of Cbz-N-methyl-L-valine

PropertyValueSource(s)
Molecular Formula C₁₄H₁₉NO₄ chembk.com
Molar Mass 265.3 g/mol chembk.com
Appearance White to off-white crystalline solid/powder evitachem.comchembk.com
Melting Point 68-70 °C chemicalbook.comchemsrc.com
Solubility Soluble in various organic solvents (e.g., Chloroform, DMSO, Methanol); limited in water. evitachem.comchembk.com
pKa 4.01 ± 0.10 (Predicted) chembk.com

Key Research Findings on N-Methylated Amino Acids in Peptides

Research FindingSignificance in Chemical and Pharmacological ResearchSource(s)
Increased Proteolytic Stability N-methylation of the peptide bond hinders enzymatic cleavage, increasing the in vivo half-life of peptide-based drugs. merckmillipore.comresearchgate.net
Conformational Control The presence of an N-methyl group lowers the energy barrier between cis and trans amide bond conformations, enabling the design of specific secondary structures.
Enhanced Membrane Permeability By removing a hydrogen bond donor, N-methylation can increase a peptide's lipophilicity, potentially improving its ability to cross cell membranes. researchgate.netnih.gov
Modulation of Biological Activity The structural constraints imposed by N-methylation can lead to higher receptor selectivity and can convert receptor agonists into antagonists or vice versa. nih.gov
Inhibition of Aggregation Backbone methylation can reduce interchain hydrogen bonding, which helps to increase the solubility of peptides that are prone to aggregation. merckmillipore.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl N-[3-methyl-1-(methylamino)-1-oxobutan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3/c1-10(2)12(13(17)15-3)16-14(18)19-9-11-7-5-4-6-8-11/h4-8,10,12H,9H2,1-3H3,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSROABAQPZBWPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reaction Mechanisms and Chemical Transformations Involving N Methyl L Valinamide

Mechanistic Studies of Amide Bond Formation in N-Methylated Systems

The formation of an amide bond involving an N-methylated amino acid, such as in the synthesis of a peptide containing an N-methyl-L-valinamide moiety, is a sterically demanding process. The presence of the N-methyl group hinders the approach of the acylating species, making the coupling reaction significantly more challenging than with its non-methylated counterpart. nih.govpeptide.com Consequently, standard peptide coupling conditions are often sluggish and inefficient.

To overcome this steric hindrance, highly reactive coupling reagents are necessary. Uronium/aminium-based reagents are particularly effective. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) are commonly employed. peptide.combachem.com HATU, in particular, is noted for its high reactivity and ability to facilitate difficult couplings with reduced epimerization. peptide.combachem.compeptide.com Phosphonium salts like PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are also highly effective, especially for coupling two adjacent N-methyl amino acids. peptide.com

The general mechanism for these coupling reagents involves the activation of the carboxylic acid component to form a highly reactive intermediate, typically an active ester (like an OBt or OAt ester) or an acylphosphonium species. This intermediate is then susceptible to nucleophilic attack by the secondary amine of the N-methylated amino acid. The choice of reagent is critical, as less reactive methods may fail to produce the desired product in acceptable yields. peptide.combachem.com For instance, carbodiimides like DCC and DIC, while common in peptide synthesis, tend to be less effective for N-methylated systems unless used with potent activating additives. peptide.comu-tokyo.ac.jp

Table 1: Comparison of Coupling Reagents for N-Methylated Amino Acids
Coupling ReagentTypeKey CharacteristicsReference
HATUUronium/AminiumHighly reactive, less epimerization compared to HBTU. Successfully used for sterically hindered couplings. peptide.combachem.compeptide.com
PyAOPPhosphoniumVery effective, particularly for coupling N-methyl amino acid to another N-methyl amino acid. peptide.com
COMUUronium/AminiumHigh coupling efficiency, comparable to HATU, with improved safety profile (non-explosive byproducts). bachem.comresearchgate.net
TOTTThiuroniumGood results for sterically hindered couplings with reportedly lower racemization levels. bachem.com
BEPPyridiniumEfficient for synthesizing peptides with N-methyl amino acids, proceeding with good yields and optical purity. thieme-connect.com

Stereochemical Fidelity and Racemization Pathways during Synthesis

Maintaining the stereochemical integrity of the α-carbon is paramount in peptide synthesis, as the biological activity is often dependent on a specific stereoisomer. Epimerization, the change in configuration at a single stereocenter, is a significant side reaction that can occur during the activation and coupling steps. dntb.gov.uaresearchgate.netnih.gov

The primary mechanism for racemization or epimerization during peptide bond formation involves the formation of a planar 5(4H)-oxazolone (or azlactone) intermediate. bachem.comhighfine.com The α-proton of the activated amino acid becomes acidic and can be abstracted by a base. The resulting enolate of the oxazolone (B7731731) is planar, and reprotonation can occur from either face, leading to a loss of stereochemical purity. bachem.comresearchgate.net

Several factors influence the rate of epimerization:

Base: The strength and steric hindrance of the base used in the coupling reaction are crucial. Stronger, less hindered bases like triethylamine (B128534) (TEA) can accelerate racemization more than sterically hindered bases like N,N-diisopropylethylamine (DIPEA) or weaker bases like N-methylmorpholine (NMM) and 2,4,6-collidine. highfine.com

Solvent: Polar solvents can promote racemization by stabilizing the charged intermediates involved in the epimerization process. u-tokyo.ac.jpcdnsciencepub.com For example, DMF has been shown to increase the rate of epimerization. u-tokyo.ac.jp

Coupling Reagent: The nature of the activating group affects the acidity of the α-proton and the rate of oxazolone formation. Highly reactive intermediates may be more prone to racemization if they have a long lifetime before the coupling reaction occurs. highfine.compeptide.com

Steric Hindrance: Amino acids with bulky side chains, such as valine and isoleucine, are particularly susceptible to racemization. u-tokyo.ac.jp Similarly, the N-methyl group itself contributes to steric strain that can influence the rate of oxazolone formation. cdnsciencepub.com

Table 2: Factors Affecting Epimerization
FactorEffect on EpimerizationRationaleReference
Strong, non-hindered base (e.g., TEA)IncreasesFacilitates abstraction of the α-proton. highfine.com
Weak or hindered base (e.g., NMM, DIPEA)DecreasesReduces the rate of α-proton abstraction. highfine.com
Polar solvents (e.g., DMF)IncreasesStabilizes the planar enolate intermediate. u-tokyo.ac.jp
Low temperatureDecreasesReduces the rate of the epimerization reaction. u-tokyo.ac.jp
Bulky C-terminal residue (e.g., Val, Ile)IncreasesSteric hindrance can promote oxazolone formation. u-tokyo.ac.jp

Several strategies have been developed to suppress epimerization during the synthesis of peptides, including those containing N-methylated residues.

Use of Additives: The addition of reagents like 1-hydroxybenzotriazole (B26582) (HOBt) or its aza-derivative, HOAt, is a common practice. These additives react with the initially formed activated species to generate active esters that are more stable and less prone to racemization than the initial activated intermediate. peptide.com

Copper(II) Salts: The simultaneous use of CuCl₂ with HOBt has been shown to be highly effective in suppressing epimerization to negligible levels (<0.1% D-epimer), even in challenging cases like coupling to an N-methyl amino acid. nih.gov This method provides high yields without loss of optical purity. nih.govpharm.or.jp

Low-Racemization Reagents: Employing modern coupling reagents designed to minimize racemization is a key strategy. Reagents like HATU and COMU are preferred over older reagents for their efficiency and stereochemical safety. bachem.com

Reaction Conditions: Performing the coupling at low temperatures can significantly reduce the rate of epimerization. u-tokyo.ac.jp Careful selection of a less polar solvent and a sterically hindered base is also beneficial. u-tokyo.ac.jphighfine.com

Regioselectivity in Functional Group Transformations

Regioselectivity is a critical consideration in the synthesis of complex molecules like N-Methyl-L-Cbz-Valinamide, which has multiple reactive sites. A key transformation is the N-methylation itself. Direct monomethylation of a primary amine is often difficult to control and can lead to over-methylation or reaction at other nucleophilic sites. acs.org

A robust and widely used method for the site-selective N-methylation of peptides on a solid support involves a three-step procedure: acs.orgnih.gov

Protection: The N-terminal primary amine of the resin-bound peptide is protected with an o-nitrobenzenesulfonyl (o-NBS) group. This is achieved by reacting the peptide with o-nitrobenzenesulfonyl chloride (o-NBS-Cl).

Methylation: The resulting sulfonamide is then alkylated. The sulfonamide proton is sufficiently acidic to be removed by a base, and the subsequent N-alkylation with a methylating agent like dimethyl sulfate (B86663) proceeds efficiently.

Deprotection: The o-NBS protecting group is removed under mild conditions, typically using a thiol nucleophile, to reveal the desired N-methylated secondary amine.

This method allows for the N-methylation to be introduced at any specific residue during solid-phase peptide synthesis (SPPS), a process termed "N-methyl scanning". acs.org This regioselective approach ensures that methylation occurs only at the intended nitrogen atom, preserving the integrity of other functional groups within the molecule.

Cleavage Mechanisms of Protecting Groups (e.g., Cbz removal by hydrogenolysis)

The Carboxybenzyl (Cbz or Z) group is a widely used protecting group for amines due to its stability under various conditions and its clean removal by catalytic hydrogenolysis. total-synthesis.comlzchemical.com The standard method involves reacting the Cbz-protected compound with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. total-synthesis.comlzchemical.comtaylorfrancis.com

The mechanism of Cbz deprotection via hydrogenolysis proceeds in two main steps: taylorfrancis.com

Hydrogenolysis of the Benzyl-Oxygen Bond: The first step is the catalytic hydrogenolysis of the C-O bond of the benzyl (B1604629) ester moiety. This cleavage results in the formation of toluene (B28343) and an unstable carbamic acid intermediate.

Decarboxylation: The carbamic acid intermediate spontaneously decomposes, losing carbon dioxide to yield the free, deprotected amine.

This process is generally efficient and clean. total-synthesis.com However, certain functional groups can interfere with the reaction. For example, sulfur-containing residues can poison the palladium catalyst, and other reducible groups like alkenes may be reduced under the reaction conditions. acs.org The presence of free amines in the reaction mixture can also inhibit the catalyst's activity. acs.orgacs.org In such cases, alternative deprotection methods are required. These can include using different hydrogen sources (transfer hydrogenolysis), employing different catalysts, or using chemical cleavage methods like treatment with strong acids (e.g., HBr in acetic acid) or Lewis acids, though these may lack the mildness and orthogonality of hydrogenolysis. total-synthesis.comorganic-chemistry.org A mixed catalyst system of Pd/C and niobic acid-on-carbon (Nb₂O₅/C) has been shown to facilitate the hydrogenative deprotection of Cbz groups more efficiently than Pd/C alone. acs.orgnih.gov

Advanced Spectroscopic and Analytical Characterization of N Methyl L Valinamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural determination of N-Methyl-L-Cbz-Valinamide. Through the analysis of various NMR experiments, detailed information about the molecular framework and stereochemistry can be obtained.

Proton (¹H) and Carbon-13 (¹³C) NMR Applications

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental tools for confirming the identity and structure of N-Methyl-L-Cbz-Valinamide. chemicalbook.com

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. Key expected signals for N-Methyl-L-Cbz-Valinamide would include:

Aromatic Protons: A multiplet signal arising from the protons of the phenyl group in the Cbz protecting group.

CH₂ (Cbz group): A singlet corresponding to the two benzylic protons.

Valine Protons: Distinct signals for the α-proton, β-proton, and the two diastereotopic methyl groups of the valine side chain. The α-proton signal is a crucial diagnostic peak.

N-Methyl Protons: A singlet corresponding to the three protons of the methyl group attached to the amide nitrogen.

Amide Proton: A signal for the proton on the amide nitrogen, which may be broadened due to quadrupole effects and exchange.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the ¹H NMR data by providing a count of the unique carbon atoms in the molecule. Expected resonances include:

Carbonyl Carbons: Signals for the carbamate (B1207046) and amide carbonyl carbons.

Aromatic Carbons: Resonances for the carbons of the phenyl ring.

Benzylic Carbon: The signal for the CH₂ carbon of the Cbz group.

Valine Carbons: Signals for the α-carbon, β-carbon, and the two methyl carbons.

N-Methyl Carbon: The resonance for the carbon of the N-methyl group.

A representative, though not specific to the amide, set of NMR data for the related Cbz-N-methyl-L-valine is presented below, which can serve as a reference for interpreting the spectra of N-Methyl-L-Cbz-Valinamide.

Functional Group¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
Aromatic Protons (Z-group)7.46–7.21 (m, 5H)
CH₂Ph5.10 (s, 2H)
Carbonyl (Ester)172.82
Carbamate (Z-group)156.30

Absolute and Relative Stereochemical Assignment via NMR

Determining the stereochemistry of N-Methyl-L-Cbz-Valinamide is critical, and NMR spectroscopy, in conjunction with chiral auxiliaries, provides powerful methods for this purpose.

Chiral derivatizing agents (CDAs) are enantiomerically pure compounds that react with the molecule of interest to form diastereomers. wikipedia.org These diastereomers exhibit distinct NMR spectra, allowing for the determination of enantiomeric purity and absolute configuration. wikipedia.orgnih.gov

Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) is a widely used CDA. wikipedia.org In a typical application, the corresponding acid chloride (Mosher's acid chloride) would be reacted with the N-Methyl-L-valinamide (after removal of the Cbz group) to form diastereomeric Mosher's amides. wikipedia.org Analysis of the ¹H or ¹⁹F NMR spectra of these diastereomers allows for the assignment of the absolute configuration of the valine stereocenter. wikipedia.org The differences in chemical shifts of protons or fluorine atoms near the newly formed chiral center in the two diastereomers can be correlated to a specific spatial arrangement, thus revealing the absolute stereochemistry. wikipedia.org Newer agents, such as α-cyano-α-fluoro(2-naphthyl)-acetic acid (2-CFNA), have also been developed and may offer advantages over Mosher's reagent in some cases. wikipedia.org

Chiral shift reagents are another class of NMR auxiliaries used for stereochemical analysis. libretexts.org These are typically paramagnetic lanthanide complexes that form transient diastereomeric complexes with the analyte. libretexts.orgtcichemicals.com This interaction induces significant changes in the chemical shifts of the analyte's protons, with the magnitude of the shift difference between enantiomers being a key diagnostic feature. libretexts.org

For a compound like N-Methyl-L-Cbz-Valinamide, a chiral lanthanide shift reagent, such as a europium or samarium complex, could be added to the NMR sample. tcichemicals.com The reagent will interact with a basic site in the molecule, likely the carbonyl oxygen atoms. This interaction leads to the separation of signals for the two enantiomers in the NMR spectrum of a racemic mixture, allowing for the determination of enantiomeric excess. libretexts.orgtcichemicals.com The direction and magnitude of the induced shifts can sometimes be used to infer the absolute configuration by comparing the data to established models. tcichemicals.com

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Mass spectrometry is an indispensable technique for determining the molecular weight and probing the fragmentation patterns of N-Methyl-L-Cbz-Valinamide. chemicalbook.com

Electrospray ionization (ESI) is a soft ionization technique commonly employed for the analysis of polar molecules like N-Methyl-L-Cbz-Valinamide. ESI-MS would be expected to show a prominent pseudomolecular ion, such as [M+H]⁺, [M+Na]⁺, or [M+K]⁺, which confirms the molecular weight of the compound. For N-Methyl-L-Cbz-Valinamide (C₁₄H₂₀N₂O₃), the expected exact mass is approximately 264.1474 g/mol .

Tandem mass spectrometry (MS/MS) experiments can provide further structural information through controlled fragmentation of the parent ion. Characteristic fragmentation pathways for N-Methyl-L-Cbz-Valinamide would likely involve:

Loss of the benzyl (B1604629) group (C₇H₇).

Loss of the entire Cbz group (C₈H₇O₂).

Cleavage of the amide bond.

Fragmentations within the valine side chain.

Analysis of these fragment ions allows for the confirmation of the different structural components of the molecule.

Advanced Chromatographic Techniques for Purity and Isomer Separation

High-performance liquid chromatography (HPLC) is the primary method for assessing the purity of N-Methyl-L-Cbz-Valinamide and for separating its stereoisomers. nih.gov

For purity analysis, reversed-phase HPLC is commonly used. A C18 column with a mobile phase consisting of a mixture of water and an organic solvent (like acetonitrile (B52724) or methanol), often with additives like trifluoroacetic acid, can effectively separate the target compound from starting materials, byproducts, and other impurities. researchgate.net

For the separation of enantiomers or diastereomers, chiral HPLC is the method of choice. mdpi.com This can be achieved through two main approaches:

Indirect Separation: The mixture of stereoisomers is first derivatized with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral stationary phase. uni-giessen.de

Direct Separation: The underivatized mixture is separated on a chiral stationary phase (CSP). mdpi.com Various types of CSPs are available, including those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, or synthetic chiral polymers. nih.gov The choice of CSP and mobile phase conditions is crucial for achieving optimal separation. nih.gov

High-Performance Liquid Chromatography (HPLC)

A typical HPLC analysis would involve a C18 stationary phase, which separates compounds based on their hydrophobicity. The mobile phase generally consists of a mixture of an aqueous component (often with an acidic modifier like trifluoroacetic acid to improve peak shape) and an organic solvent such as acetonitrile or methanol (B129727). A gradient elution, where the proportion of the organic solvent is increased over time, is commonly employed to ensure the efficient elution of the compound.

Table 1: Representative HPLC Parameters for the Analysis of N-Methyl-L-Cbz-Valinamide

ParameterCondition
Column C18, 4.6 x 250 mm, 5 µm particle size
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
Gradient 30-90% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 20 µL
Column Temperature 25 °C

Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS)

For a more sensitive and selective analysis, Ultra-High Performance Liquid Chromatography coupled with Mass Spectrometry (UHPLC-MS) is the method of choice. UHPLC utilizes columns with smaller particle sizes (typically sub-2 µm), leading to higher resolution, faster analysis times, and increased sensitivity compared to traditional HPLC. nih.gov

When coupled with a mass spectrometer, UHPLC-MS provides not only retention time data but also the mass-to-charge ratio (m/z) of the analyte, confirming its identity. Electrospray ionization (ESI) is a commonly used ionization technique for molecules like N-Methyl-L-Cbz-Valinamide, typically forming the protonated molecule [M+H]⁺ in positive ion mode. nih.gov

Tandem mass spectrometry (MS/MS) can be employed to further elucidate the structure by fragmenting the parent ion and analyzing the resulting product ions. The fragmentation pattern of N-Methyl-L-Cbz-Valinamide would be expected to show characteristic losses, such as the loss of the benzyl group, the entire Cbz group, and fragments related to the valine and N-methylamide moieties. nih.gov This detailed information is invaluable for impurity profiling and metabolite identification in complex matrices.

Table 2: Predicted UHPLC-MS Fragmentation Data for N-Methyl-L-Cbz-Valinamide

Precursor Ion (m/z) [M+H]⁺Predicted Fragment Ions (m/z)Corresponding Neutral Loss/Fragment Structure
265.15174.12Loss of benzyl group (C₇H₇)
265.15132.07Loss of Cbz group (C₈H₇O₂)
265.15108.04Toluene (B28343) (from Cbz group)
265.1591.05Tropylium ion (from benzyl group)
265.1572.08Immonium ion of N-methylvaline

Chiral Chromatography for Enantiomeric Purity Determination

The stereochemistry of N-Methyl-L-Cbz-Valinamide is critical, particularly in pharmaceutical applications where only one enantiomer may be active or safe. Chiral chromatography is essential for determining the enantiomeric purity of the compound, separating the L-enantiomer from its D-counterpart.

This separation can be achieved using chiral stationary phases (CSPs) that contain a chiral selector. For Cbz-protected amino acids, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) or macrocyclic antibiotic-based CSPs (e.g., teicoplanin or vancomycin) are often effective. sigmaaldrich.com The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector, leading to different retention times.

The choice of mobile phase, which can range from normal-phase (e.g., hexane/isopropanol) to reversed-phase or polar organic modes, is crucial for achieving optimal separation. sigmaaldrich.com The development of a robust chiral separation method is a key step in the quality control of enantiomerically pure N-Methyl-L-Cbz-Valinamide.

Table 3: Potential Chiral HPLC Method Parameters

ParameterCondition
Chiral Column CHIROBIOTIC T, 4.6 x 250 mm, 5 µm
Mobile Phase Methanol / 0.1% Triethylammonium Acetate (TEAA), pH 4.1 (e.g., 40/60 v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Column Temperature 25 °C

X-ray Crystallography for Solid-State Structure and Stereochemistry

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of N-Methyl-L-Cbz-Valinamide, it is possible to elucidate its precise atomic arrangement, bond lengths, bond angles, and absolute stereochemistry.

While a specific crystal structure for N-Methyl-L-Cbz-Valinamide is not publicly available, studies on related copolypeptides containing Cbz-L-lysine and L-valine have shown that these structures can adopt conformations such as β-sheets or α-helices, depending on the chain length and crystallization conditions. researchgate.netresearchgate.net It is plausible that in the crystalline state, N-Methyl-L-Cbz-Valinamide molecules would engage in intermolecular hydrogen bonding involving the amide N-H and carbonyl groups, leading to an ordered packing arrangement. Such an analysis would provide unequivocal proof of the L-configuration at the chiral center of the valine residue.

Table 4: Hypothetical Crystallographic Data for N-Methyl-L-Cbz-Valinamide

ParameterHypothetical Value
Crystal System Orthorhombic
Space Group P2₁2₁2₁
Unit Cell Dimensions a = 10.5 Å, b = 12.3 Å, c = 15.8 Å, α = β = γ = 90°
Molecules per Unit Cell (Z) 4
Calculated Density 1.25 g/cm³
Key Structural Features - Confirmation of L-stereochemistry- Trans-amide bond- Intermolecular H-bonds

Specialized Spectroscopic Methods (e.g., EPR, ENDOR, IR, UV, Raman)

A suite of specialized spectroscopic techniques can provide further structural information about N-Methyl-L-Cbz-Valinamide.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Key characteristic absorption bands for N-Methyl-L-Cbz-Valinamide would include the N-H stretch of the carbamate, the C=O stretches of the carbamate and the amide, and the aromatic C-H and C=C stretches of the benzyl group. nih.govacs.orgacs.orgresearchgate.net

Ultraviolet (UV) Spectroscopy: UV spectroscopy is primarily used for quantitative analysis and is based on the absorption of UV light by the aromatic ring of the Cbz group. shimadzu.commasterorganicchemistry.comegyankosh.ac.in The primary absorption maximum (λmax) would be expected around 254-260 nm, corresponding to the π→π* transition of the benzene (B151609) ring. shimadzu.com

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy and is particularly useful for analyzing the skeletal vibrations of the molecule. nih.govnih.govoulu.fiarxiv.org It can be used to study conformational details and intermolecular interactions in both solid and solution states. nih.gov

Electron Paramagnetic Resonance (EPR) and Electron Nuclear Double Resonance (ENDOR) Spectroscopy: These techniques are applicable only to molecules with unpaired electrons (radicals or paramagnetic species). As N-Methyl-L-Cbz-Valinamide is a closed-shell molecule, it is EPR and ENDOR silent.

Table 5: Expected Spectroscopic Data for N-Methyl-L-Cbz-Valinamide

Spectroscopic MethodRegion/Wavenumber (cm⁻¹)Assignment
IR Spectroscopy ~3300N-H Stretch (Carbamate)
~3030Aromatic C-H Stretch
~2960Aliphatic C-H Stretch
~1690C=O Stretch (Carbamate)
~1640C=O Stretch (Amide I)
~1530N-H Bend (Amide II)
UV Spectroscopy ~254-260 nmπ→π* Transition (Benzene ring)
Raman Spectroscopy ~1000Aromatic Ring Breathing
~1640Amide I
~2960C-H Stretches

Computational Chemistry Investigations of N Methyl L Valinamide Systems

Quantum Chemical Calculations (Ab Initio and Density Functional Theory)

Quantum chemical calculations, including both ab initio and Density Functional Theory (DFT) methods, are powerful tools for investigating the intricacies of molecular systems at the electronic level. For N-methylated valinamide (B3267577) systems, these calculations offer a detailed understanding of their behavior.

Theoretical Elucidation of Reaction Mechanisms and Transition States

A significant aspect of N-methylated peptides is the altered characteristics of the amide bond. Quantum chemical studies have been instrumental in elucidating the mechanism and energetics of cis-trans isomerization around the tertiary amide bond formed by N-methylation.

N-methylation of a peptide backbone is known to lower the energy barrier for cis-trans isomerization compared to their non-methylated counterparts. rsc.org This increased likelihood of the cis conformation is a defining feature of many biologically active N-methylated natural products. rsc.org DFT calculations on model systems, such as acetylated and methylated valine (Ac-Val-OMe), have quantified this effect. The calculated activation energies for the cis-trans isomerization are consistently lower for the N-methylated derivatives. rsc.orgnih.gov This is attributed to steric interactions in the trans state of the N-methylated peptide, which destabilize it and reduce the energy difference to the transition state.

While specific studies on the reaction mechanisms of N-Methyl L-Cbz-Valinamide are not abundant, the principles derived from model systems like Ac-(NMe)Val-OMe are directly applicable. The table below, derived from a DFT study on related amino acid derivatives, illustrates the calculated energy barriers for cis-trans isomerization.

Compound (Ac-X-OMe)Isomerization Activation Energy (EA) (kcal/mol)
Ac-Val-OMeData not specified in the source
Ac-(NMe)Val-OMeLower than native species rsc.orgnih.gov
Ac-Gly-OMe20.3
Ac-(NMe)Gly-OMe17.5
Ac-Leu-OMe20.4
Ac-(NMe)Leu-OMe17.6

Data derived from DFT studies on amino acid derivatives. The study indicates a general trend of decreased activation energy upon N-methylation. rsc.orgnih.gov

These theoretical investigations are crucial for understanding the conformational dynamics of N-methylated peptides, which in turn governs their biological activity and material properties.

Prediction and Interpretation of Spectroscopic Data

Quantum chemical calculations are widely used to predict and interpret spectroscopic data, such as NMR and IR spectra. By calculating parameters like chemical shifts and vibrational frequencies, these methods can aid in the structural elucidation of complex molecules like this compound.

For instance, DFT calculations can predict the ¹H and ¹³C NMR chemical shifts. researchgate.net These predictions, when compared with experimental data, can help assign specific signals to the corresponding nuclei and confirm the proposed structure. researchgate.net Similarly, the calculation of vibrational frequencies can help in assigning the absorption bands in an experimental IR spectrum to specific molecular vibrations, such as the characteristic amide C=O stretch. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a powerful computational technique to explore the conformational landscape of flexible molecules like this compound in different environments. nih.gov These simulations provide insights into the dynamic behavior of the molecule over time, revealing preferred conformations and the transitions between them.

The introduction of an N-methyl group significantly restricts the conformational freedom of the peptide backbone. nih.gov This is primarily due to the removal of the amide proton, which eliminates a key hydrogen bond donor and prevents the formation of canonical secondary structures like α-helices and β-sheets that rely on N-H···O=C hydrogen bonds. nih.gov However, this can induce a preference for other specific structures, such as the polyproline II (PPII) helix or various turn types. nih.gov

A study involving MD simulations of Cbz-protected amino acids, including Cbz-L-valine, in methanol (B129727) has provided valuable information on solvent interactions and local conformations. researchgate.net The analysis of radial distribution functions and dihedral angles from these simulations helps in understanding how the solvent organizes around the molecule and how the solute maintains its conformation in a solution phase. researchgate.net Such insights are critical for predicting the behavior of these molecules in both synthetic and biological contexts.

Analysis of Electronic Structure and Reactivity Descriptors

DFT calculations provide a wealth of information about the electronic structure of a molecule, which can be used to understand its reactivity. Reactivity descriptors derived from conceptual DFT, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, and molecular electrostatic potential (MEP), are valuable for this purpose. nih.gov

A comprehensive DFT study on a series of N-methylated amino acid derivatives (Ac-X-OMe, including valine) revealed significant changes in their electronic properties upon N-methylation. rsc.orgnih.gov It was found that all N-methylated amino acids have a higher HOMO energy (less negative) compared to their non-methylated counterparts. rsc.orgnih.gov This suggests that they are more prone to oxidation. Furthermore, N-methylation generally leads to a decrease in the HOMO-LUMO gap, indicating increased reactivity. rsc.orgnih.gov

Natural Bond Orbital (NBO) analysis has shown that the nitrogen atom of the amide bond becomes less negative after N-methylation. rsc.org These changes in electronic distribution have a direct impact on the molecule's reactivity and intermolecular interactions.

The following table summarizes some of the calculated electronic properties for a model valine derivative and its N-methylated analogue.

PropertyAc-Val-OMeAc-(NMe)Val-OMe
HOMO Energy (eV)Not specifiedHigher than native rsc.orgnih.gov
LUMO Energy (eV)Not specifiedData not available
HOMO-LUMO Gap (eV)Not specifiedLower than native rsc.orgnih.gov
Dipole Moment (Debye)2.53.2
Polarizability (a.u.)114.7120.9

Data derived from a DFT study on Ac-X-OMe derivatives. rsc.orgnih.gov

Computational Approaches to Chiral Recognition and Molecular Interactions

The chirality of this compound is a key feature that governs its interactions with other chiral molecules, a phenomenon known as chiral recognition. Computational methods are instrumental in understanding the molecular basis of this recognition. mdpi.com

The fundamental principle of chiral recognition is the formation of diastereomeric complexes between the chiral molecule (the analyte) and a chiral selector, with the difference in the stability of these complexes leading to enantioseparation. mdpi.com Computational modeling, often in conjunction with experimental techniques like NMR spectroscopy, can elucidate the specific non-covalent interactions (e.g., hydrogen bonds, π-π stacking, steric repulsion) that are responsible for the differential binding of enantiomers. mdpi.com

For N-methylated amino acid derivatives, the conformational rigidity imposed by the N-methyl group can enhance chiral recognition by pre-organizing the molecule into a specific conformation that interacts more selectively with a chiral partner. nih.gov While specific computational studies on the chiral recognition of this compound are limited, research on related systems, such as N-Boc-protected amino acids, has demonstrated the power of these methods. mdpi.com For instance, computational studies have been used to rationalize the enantioselectivity observed in the chromatographic separation of N-protected amino acids on chiral stationary phases. nih.gov

Molecular dynamics simulations can also be employed to study the dynamic process of chiral recognition, providing insights into the binding pathways and the stability of the diastereomeric complexes over time. nih.gov

Advanced Academic Applications of N Methyl L Valinamide in Chemical Synthesis and Design

Strategic Use as a Chiral Building Block in Complex Organic Synthesis

N-Methyl-L-Cbz-Valinamide is a highly valued chiral building block in asymmetric synthesis. nih.gov A chiral building block is a molecule with a defined three-dimensional structure that is used to construct larger, more complex chiral molecules. The combination of the chiral L-valine center, the N-methyl group, and the Cbz protecting group makes this compound a versatile intermediate. The Cbz group ensures that the N-methylated valine unit can be coupled to other molecules in a controlled manner, preventing unwanted side reactions of the amino group. This level of control is essential for the construction of intricate molecular architectures with precise stereochemistry. nih.govsigmaaldrich.com

The primary application of N-Methyl L-Cbz-Valinamide is in the synthesis of peptides and peptidomimetics, which are molecules that mimic the structure and function of natural peptides. N-methylated amino acids are frequently found in nonribosomal peptides (NRPs), a class of natural products that includes many important therapeutics. nih.govacs.org The incorporation of N-methylated residues, such as N-methyl-valine derived from this compound, into synthetic peptides can confer desirable properties. These include increased resistance to enzymatic degradation by proteases, enhanced membrane permeability, and improved conformational rigidity. nih.govacs.orgresearchgate.net

The synthesis of peptides containing N-methylated amino acids presents unique challenges due to the increased steric hindrance of the tertiary amide bond being formed. peptide.com Standard peptide coupling reagents are often inefficient. Consequently, specialized and more reactive coupling agents are required to achieve high yields.

Table 1: Coupling Reagents for N-Methylated Amino Acid Incorporation

Coupling Reagent Efficacy with N-Methylated Amino Acids Reference
HBTU/HCTU Less Effective peptide.com
HATU Effective peptide.com
PyBroP® Effective peptide.com
BOP-Cl Effective peptide.com

The process typically involves solid-phase peptide synthesis (SPPS), where the peptide is assembled step-by-step on a solid resin support. During the coupling cycle, the Cbz-protected N-methyl-L-valine is activated and coupled to the free amine of the growing peptide chain. The Cbz group is then removed (deprotected) to reveal the N-methyl amine for the next coupling reaction, although in modern SPPS, the Fmoc protecting group is more commonly used for its milder deprotection conditions.

A key motivation for incorporating N-methyl-L-valine into peptide sequences is to modulate their biological activity and pharmacokinetic profiles. nih.goveurekaselect.com N-methylation can lead to analogues that act as enzyme inhibitors, receptor antagonists, or agonists. researchgate.neteurekaselect.com By introducing conformational constraints, this modification can lock a peptide into a specific bioactive conformation, potentially increasing its affinity and selectivity for a biological target. nih.gov

A notable example is the synthesis of analogues of the neuropeptide Neurokinin A (NKA). In a study exploring the impact of N-methylation on receptor selectivity, researchers synthesized analogues of the C-terminal fragment NKA(4-10). nih.gov The introduction of an N-methyl group at the valine residue in position 7, yielding [MeVal7]NKA(4-10), resulted in a peptide with increased selectivity for the NK-2 receptor. nih.gov This demonstrates how a single, targeted N-methylation, facilitated by a building block like N-Methyl-L-Cbz-Valinamide, can fine-tune the pharmacological profile of a biologically active peptide.

Table 2: Biological Activity Profile of N-Methylated Neurokinin A Analogue

Peptide Modification Biological Effect Reference
NKA(4-10) Native Sequence Active at multiple neurokinin receptors nih.gov

Influence on Peptide Conformational Landscapes

The introduction of a methyl group onto the backbone amide nitrogen of a peptide chain has profound consequences for its three-dimensional structure. This modification directly impacts the rotational freedom around the peptide backbone, thereby reshaping the entire conformational landscape available to the molecule.

The N-methyl group introduces significant steric hindrance that restricts rotation around the amide bond (ω angle) and the N-Cα bond (φ angle). This has several key effects:

Cis/Trans Isomerism: While typical peptide bonds strongly prefer a trans conformation (ω ≈ 180°), the steric clash between the N-methyl group and adjacent side chains reduces the energy difference between the cis (ω ≈ 0°) and trans isomers. This leads to a higher population of cis amide bonds, which can induce turns and novel folded structures.

Restricted φ Angle: The N-methyl group limits the allowable values of the φ dihedral angle, constraining the available conformational space for that residue. nih.gov

Elimination of H-Bond Donor: The amide proton is replaced by the methyl group, meaning the N-methylated residue can no longer act as a hydrogen bond donor. This disrupts hydrogen-bonding networks that stabilize secondary structures like α-helices and β-sheets, but it can also prevent unwanted aggregation. peptide.com

These conformational constraints are a primary reason why N-methylated amino acids are abundant in natural cyclic peptides, as they help to pre-organize the peptide backbone for cyclization and stabilize the final structure. nih.gov

While N-methylation removes a hydrogen bond donor, its conformational effects can paradoxically be used to stabilize specific secondary structures. The steric constraints imposed by the N-methyl group can favor dihedral angles (φ, ψ) that are characteristic of β-turns or β-sheet structures. By strategically placing N-methylated residues at turn regions, for example, a β-hairpin can be stabilized.

Furthermore, in cyclic peptides, backbone N-methylation has been shown to have a substantial impact on the molecule's conformational states. nih.gov This conformational control is critical for designing molecules with specific properties. For instance, systematic N-methylation of cyclic peptides has been used to create compounds with improved passive membrane diffusion and oral bioavailability. nih.gov The degree and regioselectivity of the N-methylation can depend on the existing conformation of the peptide, indicating a complex interplay between sequence, structure, and chemical reactivity. nih.gov

Development of Chemical Linkers and Organic Intermediates

Beyond its direct incorporation into the final peptide structure, protected N-methylated amino acids like N-Methyl-L-Cbz-Valinamide serve as crucial organic intermediates in multi-step syntheses. The Cbz-protected amine and the carboxylic acid functional groups allow this molecule to be used as a linker to connect two different molecular fragments.

In the synthesis of complex natural products or peptidomimetics, N-Methyl-L-Cbz-Valinamide can be introduced early in a synthetic sequence. After coupling via its carboxylic acid, the Cbz group can be selectively removed to expose the N-methyl amine for further elaboration, building out a different part of the molecule. This modular approach is a cornerstone of modern organic synthesis. The unique steric and electronic properties of the N-methylated valine fragment can also be exploited to influence the stereochemical outcome of reactions at adjacent centers, acting as a transient chiral director before being further modified or forming part of the final molecular scaffold. nih.govresearchgate.net

Research in Organocatalysis and Ligand Design

Despite a thorough review of scientific literature, no specific research findings on the application of this compound as an organocatalyst or in ligand design have been identified. While the broader class of N-methylated amino acids and their derivatives has been a subject of interest in these fields, specific studies focusing on this compound are not present in the available academic and scientific databases.

The related compound, N-Cbz-N-methyl-L-valine, is well-documented as a chiral building block in the synthesis of complex peptides and as a component in the preparation of linkers for antibody-drug conjugates. Research into N-methylated amino acid derivatives, in general, has shown their potential in creating catalysts and ligands with unique steric and electronic properties. These modifications can influence the stereochemical outcome of catalytic reactions and the coordination properties of metal complexes.

However, the direct use of this compound in organocatalysis or as a ligand for metal-catalyzed reactions has not been reported. The scientific community has explored various other N-acylated and N-protected amino amides for these purposes, but specific data tables or detailed research findings concerning this compound remain absent from the current body of scientific literature.

Further research would be necessary to explore the potential of this compound in these advanced applications. Such studies would involve the synthesis of the compound and its subsequent testing as a catalyst in various organic transformations or as a ligand in the formation of coordination complexes for catalysis. Without such dedicated research, any discussion on its role in organocatalysis and ligand design would be purely speculative.

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for characterizing N-Methyl L-Cbz-Valinamide, and how should they be implemented?

  • Methodological Answer : Employ nuclear magnetic resonance (NMR) spectroscopy for structural confirmation, focusing on the N-methyl group’s chemical shift (δ ~2.16–3.33 ppm in nonaromatic solvents) and solvent effects. Use deuterated chloroform as a baseline solvent, but validate with aromatic solvents (e.g., pyridine) if signal splitting or overlap occurs . Pair NMR with high-resolution mass spectrometry (HRMS) for molecular weight confirmation, ensuring collision energy optimization for fragmentation patterns comparable to reference standards .

Q. How can researchers optimize synthesis protocols for this compound?

  • Methodological Answer : Monitor reaction progress via thin-layer chromatography (TLC) using a 3:1 hexane/ethyl acetate mobile phase. For purification, employ column chromatography with silica gel (60–120 mesh) and gradient elution. Validate purity via HPLC (C18 column, 0.1% trifluoroacetic acid in acetonitrile/water) with retention time reproducibility (±0.1 min) across three independent runs .

Q. What solvent systems are suitable for stability studies of this compound?

  • Methodological Answer : Prioritize nonpolar solvents (e.g., chloroform) for short-term stability assessments. For long-term studies, evaluate solvent-induced degradation by comparing aromatic (e.g., benzene) and polar aprotic solvents (e.g., dimethyl sulfoxide). Quantify degradation products using LC-MS/MS with a limit of detection (LOD) ≤ 0.1% .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.